molecular formula C12H8F3N B12930898 2,4-Difluoro-N-(2-fluorophenyl)aniline CAS No. 823802-08-0

2,4-Difluoro-N-(2-fluorophenyl)aniline

Cat. No.: B12930898
CAS No.: 823802-08-0
M. Wt: 223.19 g/mol
InChI Key: SKPXLMCIOPCRCB-UHFFFAOYSA-N
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Description

    is a chemical compound with the linear formula

    2,4-Difluoro-N-(2-fluorophenyl)aniline: F2C6H3NH2\text{F}_2\text{C}_6\text{H}_3\text{NH}_2F2​C6​H3​NH2​

    and a molecular weight of 129.11 g/mol .
  • It belongs to the class of anilines, which are aromatic amines containing an amino group (-NH₂) attached to a phenyl ring.
  • The compound features two fluorine atoms (2,4-difluoro substitution) and an additional fluorine-substituted phenyl group.
  • Preparation Methods

      Synthetic Routes: The synthesis of 2,4-difluoro-N-(2-fluorophenyl)aniline involves various methods, including nucleophilic aromatic substitution (SNAr) reactions.

      Reaction Conditions: These reactions typically occur under mild conditions using appropriate reagents.

      Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale syntheses are well-established.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents: Palladium catalysts, boron reagents (e.g., boronic acids), and appropriate solvents.

      Major Products: The major product of Suzuki–Miyaura coupling with aryl halides is the aryl-substituted aniline.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for its potential biological activity.

      Medicine: Possible applications in drug discovery.

      Industry: May find use in materials science or fine chemicals.

  • Mechanism of Action

    • The exact mechanism of action is context-dependent (e.g., as a drug or catalyst).
    • It likely involves interactions with molecular targets (e.g., enzymes, receptors) and specific pathways.
  • Comparison with Similar Compounds

    Biological Activity

    2,4-Difluoro-N-(2-fluorophenyl)aniline is a fluorinated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C13H10F3N, has been studied for various therapeutic applications, including its roles in cancer treatment and as an antimicrobial agent.

    Chemical Structure and Properties

    • Molecular Formula : C13H10F3N
    • CAS Number : 823802-08-0
    • IUPAC Name : this compound

    The presence of fluorine atoms in its structure enhances lipophilicity and metabolic stability, which are critical factors in drug design.

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes and receptors involved in cell proliferation and survival pathways. For instance, compounds with similar structures have been shown to inhibit tyrosine kinases and cyclin-dependent kinases, leading to reduced cell growth and induction of apoptosis in cancer cells.

    Biological Activity Overview

    The compound has been investigated for several biological activities:

    • Anticancer Activity :
      • In vitro Studies : this compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example, studies have shown that it can induce G1 phase cell cycle arrest and apoptosis in human myelodysplastic syndrome (SKM-1) cells .
      • In vivo Efficacy : In xenograft models, this compound exhibited promising antitumor activity, particularly in models with an intact immune system .
    • Antimicrobial Properties :
      • Preliminary investigations suggest that this compound may possess antimicrobial activity against a range of pathogens. The fluorinated structure is believed to enhance its interaction with microbial membranes, potentially disrupting their integrity .

    Case Studies and Research Findings

    Several studies have focused on the biological implications of this compound:

    • Study on Anticancer Activity :
      A recent study explored the effects of this compound on HDAC (histone deacetylase) inhibition. It was found that the compound significantly increased acetyl-histone levels, indicating its potential role as an HDAC inhibitor which is crucial for regulating gene expression in cancer cells .
    • Antimicrobial Activity Assessment :
      Various assays have been conducted to evaluate the antimicrobial efficacy of this compound. These studies revealed that the compound exhibited substantial inhibitory effects against specific bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

    Comparative Analysis with Similar Compounds

    To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

    Compound NameStructure FeaturesBiological Activity
    2-FluoroanilineSingle fluorine substitutionModerate antibacterial properties
    4-Fluoro-N-(phenyl)anilineFluorine at para positionAnticancer properties
    3,5-Difluoro-N-(phenyl)anilineTwo fluorine substitutionsEnhanced anticancer activity

    Properties

    CAS No.

    823802-08-0

    Molecular Formula

    C12H8F3N

    Molecular Weight

    223.19 g/mol

    IUPAC Name

    2,4-difluoro-N-(2-fluorophenyl)aniline

    InChI

    InChI=1S/C12H8F3N/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7,16H

    InChI Key

    SKPXLMCIOPCRCB-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C(=C1)NC2=C(C=C(C=C2)F)F)F

    Origin of Product

    United States

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